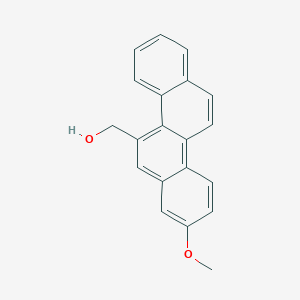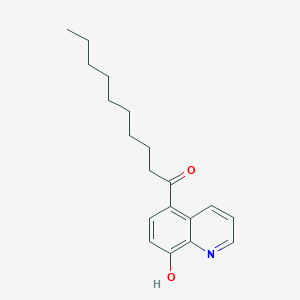![molecular formula C8H10 B14391679 Bicyclo[4.1.1]octa-1,5-diene CAS No. 88386-33-8](/img/structure/B14391679.png)
Bicyclo[4.1.1]octa-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[411]octa-1,5-diene is a unique organic compound characterized by its bicyclic structure, which consists of two fused rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.1]octa-1,5-diene can be achieved through several methods. One notable method involves the [4+2] cycloaddition of bicyclobutanes with dienol ethers. This reaction is catalyzed by Lewis acids, such as aluminium triflate, and proceeds through the formation of enol ether intermediates, which upon acidic hydrolysis yield bicyclo[4.1.1]octane diketones .
Industrial Production Methods
While specific industrial production methods for bicyclo[41
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.1]octa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the diketones back to the parent compound or other derivatives.
Substitution: The strained ring system allows for substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include diketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.1]octa-1,5-diene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.1]octa-1,5-diene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain facilitates various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-triene: This compound has a similar bicyclic structure but with an additional double bond, leading to different reactivity and applications.
Bicyclo[2.1.1]hexane: Another related compound with a smaller ring system, used as a bioisostere for ortho-disubstituted benzenes.
Uniqueness
Bicyclo[4.1.1]octa-1,5-diene is unique due to its specific ring strain and the resulting reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and materials science.
Propiedades
Número CAS |
88386-33-8 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
bicyclo[4.1.1]octa-1,5-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h3-4H,1-2,5-6H2 |
Clave InChI |
RRCSONLHOYBYQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C2CC(=C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)



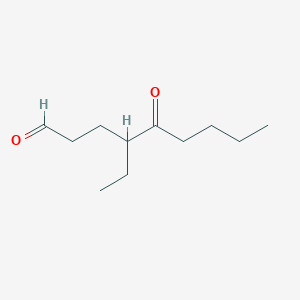

![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
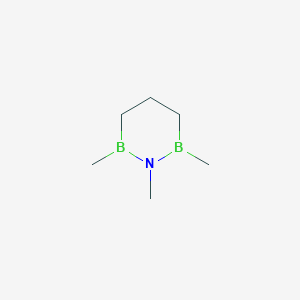
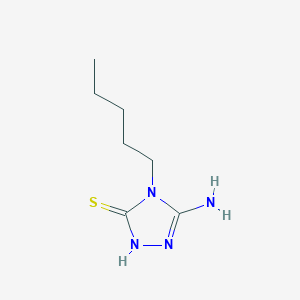
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
